molecular formula C17H16N3NaO3 B1262791 Imazaquin-sodium CAS No. 81335-46-8

Imazaquin-sodium

Cat. No.: B1262791
CAS No.: 81335-46-8
M. Wt: 333.32 g/mol
InChI Key: NAGWPMWBTLVULC-UHFFFAOYSA-M
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Description

Imazaquin-sodium, also known as this compound, is a useful research compound. Its molecular formula is C17H16N3NaO3 and its molecular weight is 333.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Applications

Imazaquin-sodium is widely utilized in the agricultural sector for its ability to control a broad spectrum of weeds. It is particularly effective against:

  • Annual grasses : Including species such as barnyardgrass and crabgrass.
  • Broadleaf weeds : Such as pigweed and morning glory.

The compound works by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This mode of action makes it effective even at low concentrations, allowing for reduced application rates compared to other herbicides.

Soil Retention and Mobility

This compound exhibits moderate persistence in soil, with a half-life of approximately 60 days. Its retention in soil is influenced by several factors:

  • pH Levels : The adsorption rate increases at lower pH levels due to stronger hydrogen bonds with soil humic acids.
  • Sorption Coefficient : A higher sorption coefficient indicates a greater tendency to bind to soil particles, which can reduce its mobility and potential leaching into groundwater .

Case Study: Soil Interaction

A study highlighted that imazaquin's interaction with soil humic acids is significantly affected by environmental pH, demonstrating that lower pH levels enhance its adsorption, thereby limiting its movement through the soil profile . This characteristic is particularly beneficial for reducing off-target effects and ensuring that the herbicide remains active in the desired treatment area.

Acute Toxicity Assessments

Research has shown that this compound has low acute toxicity across various exposure routes (oral, dermal, inhalation). It has been classified as a mild irritant to skin but non-irritating to eyes .

Key findings from toxicity studies include:

  • Dermal Sensitization : In studies involving guinea pigs, imazaquin was determined to be a non-sensitizer, indicating minimal risk of allergic reactions upon skin contact .
  • Chronic Exposure Risks : Long-term studies have established a chronic reference dose of 0.25 mg/kg/day based on observed effects at higher doses . There were no significant developmental or reproductive effects noted in animal studies.

Regulatory Perspectives

The Environmental Protection Agency (EPA) has conducted extensive evaluations on this compound, concluding that its use meets safety standards for human health and the environment. The risk assessments considered factors such as potential exposure through food and water, confirming that aggregate risks are within acceptable limits .

Summary Table of Key Findings

Application AreaKey Findings
Herbicidal EfficacyEffective against annual grasses and broadleaf weeds
Soil InteractionModerate persistence; adsorption influenced by pH
Acute ToxicityLow toxicity; mild skin irritant
Chronic ExposureNOAEL established at 25 mg/kg/day
Regulatory StatusMeets EPA safety standards

Properties

CAS No.

81335-46-8

Molecular Formula

C17H16N3NaO3

Molecular Weight

333.32 g/mol

IUPAC Name

sodium;2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylate

InChI

InChI=1S/C17H17N3O3.Na/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13;/h4-9H,1-3H3,(H,21,22)(H,19,20,23);/q;+1/p-1

InChI Key

NAGWPMWBTLVULC-UHFFFAOYSA-M

SMILES

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)[O-])C.[Na+]

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)[O-])C.[Na+]

Key on ui other cas no.

81335-46-8

Synonyms

2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-3-quinolinecarboxylic acid
imazaquin
imazaquin, (+)-isomer
imazaquin, (+-)-isomer
imazaquin, (-)-isomer
imazaquin, calcium salt
imazaquin, monoammonium salt
imazaquin, monopotassium salt
imazaquin, monosodium salt
imazaquin-ammonium
imazaquin-sodium

Origin of Product

United States

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